molecular formula C11H21FN2O2 B6332086 tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate CAS No. 1932099-23-4

tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

Cat. No.: B6332086
CAS No.: 1932099-23-4
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-BDAKNGLRSA-N
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Description

tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate: is a synthetic organic compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl isocyanate under suitable conditions to form the carbamate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the fluorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of the fluorine atom and the carbamate group.

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural features that may interact with biological targets.

Medicine:

  • Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

Industry:

  • Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors in the body, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the carbamate group can influence the compound’s stability and solubility.

Comparison with Similar Compounds

    tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate: can be compared with other fluorinated piperidine derivatives and carbamates.

    tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: is a similar compound with a benzylamino group instead of a methylcarbamate.

Uniqueness:

  • The presence of both a fluorine atom and a carbamate group in this compound makes it unique in terms of its chemical reactivity and potential applications.
  • The specific stereochemistry (3R,4S) also contributes to its distinct properties and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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